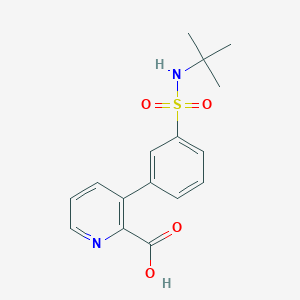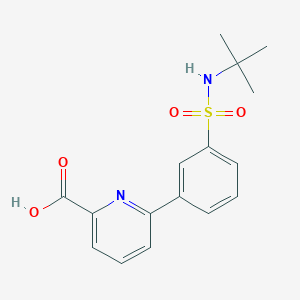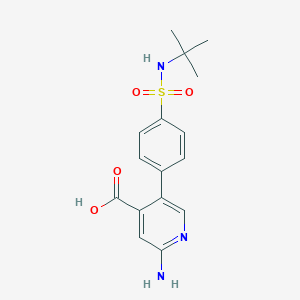
4-(4-t-Butylsulfamoylphenyl)picolinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-t-Butylsulfamoylphenyl)picolinic acid (4-tBSPA) is an organic compound that is used in a variety of scientific experiments and research. It is a white crystalline solid that is soluble in water and ethanol. 4-tBSPA is often used as a reagent in the synthesis of other compounds, and it is also used to study the biochemical and physiological effects of certain compounds. In
Aplicaciones Científicas De Investigación
4-(4-t-Butylsulfamoylphenyl)picolinic acid, 95% is used in a variety of scientific experiments and research. It is used as a reagent in the synthesis of other compounds, and it is also used to study the biochemical and physiological effects of certain compounds. 4-(4-t-Butylsulfamoylphenyl)picolinic acid, 95% has been used in studies of enzyme kinetics, drug metabolism, and the action of hormones. It has also been used in studies of the effects of certain drugs on the nervous system.
Mecanismo De Acción
4-(4-t-Butylsulfamoylphenyl)picolinic acid, 95% is an inhibitor of certain enzymes, such as cytochrome P450 and carboxylesterase. It is thought to act by binding to the active site of the enzyme, thus preventing the enzyme from catalyzing the reaction. 4-(4-t-Butylsulfamoylphenyl)picolinic acid, 95% also binds to other proteins, such as receptors, and can affect the activity of these proteins.
Biochemical and Physiological Effects
4-(4-t-Butylsulfamoylphenyl)picolinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 and carboxylesterase. It has also been shown to inhibit the activity of certain receptors, such as the serotonin receptor. 4-(4-t-Butylsulfamoylphenyl)picolinic acid, 95% has also been shown to increase the activity of certain enzymes, such as thymidylate synthase. In addition, 4-(4-t-Butylsulfamoylphenyl)picolinic acid, 95% has been shown to have anti-inflammatory and anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 4-(4-t-Butylsulfamoylphenyl)picolinic acid, 95% in laboratory experiments is that it is relatively non-toxic and has few side effects. It is also relatively stable and can be stored for long periods of time. However, 4-(4-t-Butylsulfamoylphenyl)picolinic acid, 95% can be expensive and difficult to obtain, and it is not always suitable for use in all experiments.
Direcciones Futuras
There are a number of potential future directions for research involving 4-(4-t-Butylsulfamoylphenyl)picolinic acid, 95%. One area of research is to further explore the biochemical and physiological effects of 4-(4-t-Butylsulfamoylphenyl)picolinic acid, 95% on various enzymes and receptors. Another area of research is to develop more efficient synthesis methods for 4-(4-t-Butylsulfamoylphenyl)picolinic acid, 95%. Additionally, further research could be conducted to explore the potential therapeutic applications of 4-(4-t-Butylsulfamoylphenyl)picolinic acid, 95%, such as its potential use in cancer therapy. Finally, further research could be conducted to explore the potential toxic effects of 4-(4-t-Butylsulfamoylphenyl)picolinic acid, 95%.
Métodos De Síntesis
4-(4-t-Butylsulfamoylphenyl)picolinic acid, 95% can be synthesized by reacting 4-t-butylsulfamoylphenol with picolinic acid in aqueous solution. The reaction is carried out at a temperature of 80-90°C for 4-5 hours. The reaction is then cooled to room temperature, and the product is filtered and washed with water. The product is then dried and recrystallized to obtain a pure sample of 4-(4-t-Butylsulfamoylphenyl)picolinic acid, 95%.
Propiedades
IUPAC Name |
4-[4-(tert-butylsulfamoyl)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-16(2,3)18-23(21,22)13-6-4-11(5-7-13)12-8-9-17-14(10-12)15(19)20/h4-10,18H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYPENOVPMCCGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC(=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395359.png)










